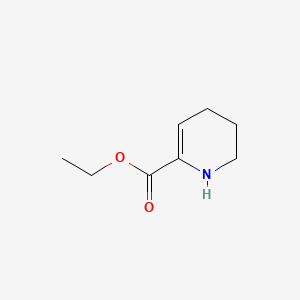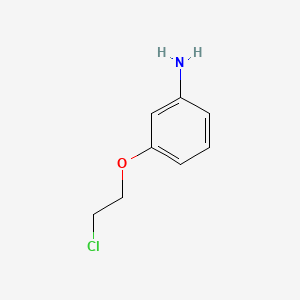
3-(2-Chloroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chloroethoxy)aniline” is an organic compound with the molecular formula C8H10ClNO . It is also known as 3-(2-chloroethoxy)benzenamine .
Synthesis Analysis
The synthesis of “3-(2-Chloroethoxy)aniline” involves specific reaction conditions with nickel and hydrazine in ethanol . The yield of the synthesis process is reported to be 97% .Molecular Structure Analysis
The molecular weight of “3-(2-Chloroethoxy)aniline” is 171.62 . The compound has a molecular structure that includes a benzene ring attached to an amine and an ethoxy group, which is further attached to a chlorine atom .Aplicaciones Científicas De Investigación
Environmental Toxicity : One study focused on the acute toxicity of various substances, including aniline derivatives, to aquatic organisms. It was found that certain aniline derivatives were highly toxic to aquatic life (Gersich & Mayes, 1986).
Microbial Degradation : Research on Delftia sp. AN3, a bacterial strain, demonstrated its ability to degrade aniline and its derivatives, highlighting the potential for bioremediation of aniline-contaminated environments (Liu et al., 2002).
Wastewater Treatment : A novel electrochemical method called peroxi-coagulation was studied for degrading aniline in wastewater, showing effective removal of organic carbon from aniline solutions (Brillas et al., 1997).
Nephrotoxicity Study : The nephrotoxic potential of aniline and its derivatives was evaluated, indicating that chlorine substitution on aniline enhances its nephrotoxic potential, with certain substitutions leading to significant toxicity (Rankin et al., 1986).
Sensor Development : Research into potentiometric sensors based on poly(aniline) highlighted the potential use of aniline derivatives in nonenzymatic glucose sensors, showcasing an application in medical diagnostics (Shoji & Freund, 2001).
Organic Synthesis : A study focused on the efficient ortho-chlorination of aryls using 1-chloro-1,2-benziodoxol-3-one, exploring the application of aniline derivatives in organic synthesis (Vinayak et al., 2018).
Cancer Treatment Research : The creation of magnetic nanoparticles using poly[aniline-co-N-(1-one-butyric acid) aniline] for enhancing the therapeutic capacity of cancer treatments was studied, demonstrating the potential in nanomedicine (Hua et al., 2011).
Biodegradation by Pseudomonas acidovorans : The degradation of aniline and its monochlorinated derivatives by Pseudomonas acidovorans was investigated, providing insights into the microbial degradation pathways of these compounds (Loidl et al., 1990).
Polymer Science : Studies in polymer science have focused on the synthesis and properties of polyaniline, a conducting polymer, which has applications in energy storage, information storage, and other fields (Gospodinova & Terlemezyan, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-chloroethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPALPCLCHBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651003 |
Source


|
| Record name | 3-(2-Chloroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethoxy)aniline | |
CAS RN |
178910-32-2 |
Source


|
| Record name | 3-(2-Chloroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

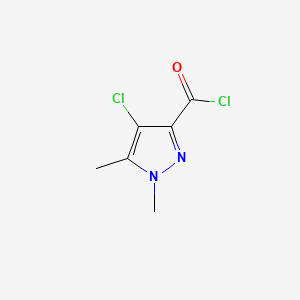
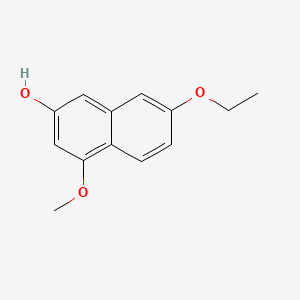
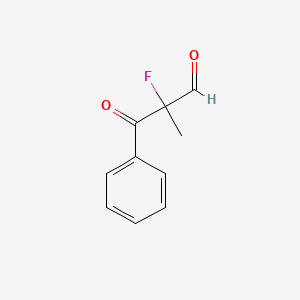
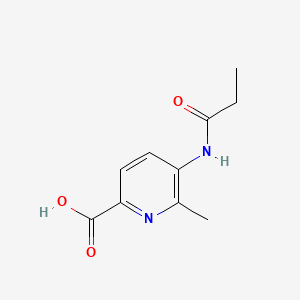

![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)
![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)
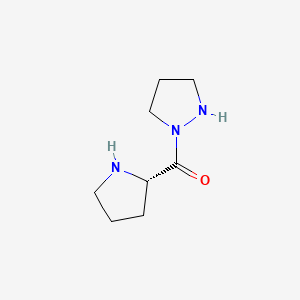
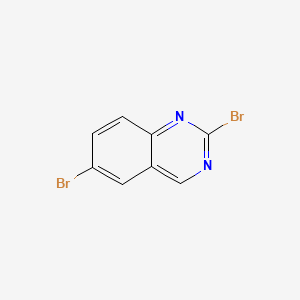
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)
